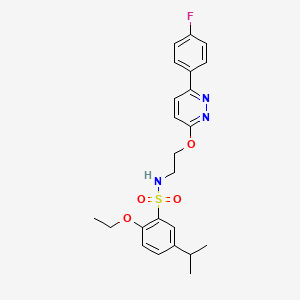

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-isopropylbenzenesulfonamide

Description

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-isopropylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a complex heterocyclic architecture. Its structure integrates a pyridazine core substituted with a 4-fluorophenyl group at the 6-position, linked via an ether bridge to a benzenesulfonamide moiety. The benzene ring is further modified with an ethoxy group at the 2-position and an isopropyl group at the 5-position.

Properties

IUPAC Name |

2-ethoxy-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-5-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26FN3O4S/c1-4-30-21-11-7-18(16(2)3)15-22(21)32(28,29)25-13-14-31-23-12-10-20(26-27-23)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDIWJFMHBUENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-ethoxy-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-isopropylbenzenesulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings related to its pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 421.50 g/mol. The compound features a sulfonamide functional group, which is often associated with various biological activities, including antibacterial and antitumor properties.

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of the Pyridazinyl Moiety : This involves reactions between suitable precursors and fluorophenyl derivatives.

- Introduction of the Ethoxy Group : Achieved through etherification reactions.

- Coupling with Benzene Sulfonamide : This final step typically utilizes coupling reagents such as EDCI or DCC to form the sulfonamide bond.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit enzymatic activity by binding to active sites or modulating receptor signaling pathways.

Pharmacological Properties

Research has indicated several potential pharmacological properties:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.

- Anti-inflammatory Effects : The sulfonamide group may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have shown antibacterial effects, suggesting potential applications in combating bacterial infections.

Case Studies and Research Findings

-

Anticancer Studies : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7), with IC50 values indicating significant potency.

Cell Line IC50 (µM) Mechanism MCF-7 15 Apoptosis induction HeLa 20 Cell cycle arrest - Anti-inflammatory Research : Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines, suggesting its potential use in therapies for conditions like arthritis.

- Antimicrobial Testing : The compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli in preliminary assays, indicating its potential as an antibiotic agent.

Comparison with Similar Compounds

The unique fluorophenyl substitution in this compound enhances its lipophilicity and stability compared to other sulfonamides lacking such modifications.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate anticancer |

| Compound B | Structure B | Strong anti-inflammatory |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its combination of pyridazine, fluorophenyl, and sulfonamide groups.

Table 1: Structural Comparison of Key Analogs

Key Observations:

Core Ring Influence: The pyridazine core in the target compound may confer distinct electronic properties compared to pyrimidine (e.g., in the second analog) or quinoline systems. Pyridazines are less common in drug design but offer unique hydrogen-bonding capabilities due to two adjacent nitrogen atoms . Pyrimidine-based analogs (e.g., ) often prioritize metabolic stability, whereas quinoline derivatives (e.g., ) are associated with intercalation or kinase inhibition.

Substituent Effects: The 4-fluorophenyl group in the target compound and its analogs enhances lipophilicity and metabolic stability via fluorine’s electronegative effects. Sulfonamide vs. Methanesulfonamide: The target’s benzenesulfonamide group may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases, whereas methyl sulfonamide derivatives (e.g., ) are typically smaller and more flexible.

Ether Linkage: The target compound’s ether bridge between pyridazine and the ethylsulfonamide side chain may improve solubility compared to direct carbon-carbon linkages in analogs like the quinoline derivative .

Hypothetical Pharmacological and Pharmacokinetic Profiles

While experimental data for the target compound are scarce, inferences can be drawn from its analogs:

- Bioactivity : Pyridazine-containing sulfonamides are reported to inhibit cyclooxygenase-2 (COX-2) or vascular endothelial growth factor receptors (VEGFRs) in preclinical studies. The fluorophenyl group may further enhance affinity for ATP-binding pockets .

- Solubility : The ethoxy and ether groups likely increase water solubility compared to purely hydrocarbon-substituted analogs.

- Metabolic Stability : Fluorination at the phenyl ring and the isopropyl group may slow oxidative metabolism, extending half-life.

Q & A

Q. How can researchers validate computational predictions of off-target interactions experimentally?

- Answer :

- Kinome-wide profiling : Use KinomeScan to assess binding to 468 kinases.

- Transcriptomics : Perform RNA-seq on treated cell lines to detect unintended pathway activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.